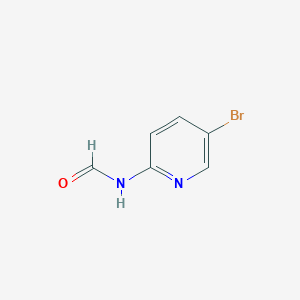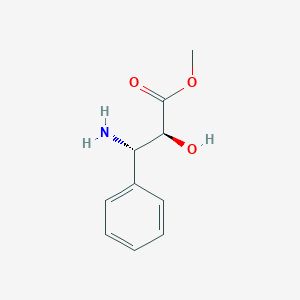
(2S,3S)-methyl 3-amino-2-hydroxy-3-phenylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S)-methyl 3-amino-2-hydroxy-3-phenylpropanoate is an organic compound with the molecular formula C10H13NO3. It is a chiral molecule, meaning it has two enantiomers, which are mirror images of each other. This compound is of interest in various fields, including organic chemistry, medicinal chemistry, and pharmaceuticals, due to its unique structural features and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-methyl 3-amino-2-hydroxy-3-phenylpropanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde, glycine, and methyl acrylate.
Aldol Condensation: Benzaldehyde undergoes an aldol condensation with glycine to form a β-hydroxy-α-amino acid intermediate.
Esterification: The intermediate is then esterified with methyl acrylate under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, to increase yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product in high purity.
化学反应分析
Types of Reactions
(2S,3S)-methyl 3-amino-2-hydroxy-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Acyl chlorides, anhydrides
Major Products
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an alcohol
Substitution: Formation of amides or esters
科学研究应用
(2S,3S)-methyl 3-amino-2-hydroxy-3-phenylpropanoate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a substrate for various biochemical reactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of (2S,3S)-methyl 3-amino-2-hydroxy-3-phenylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.
相似化合物的比较
Similar Compounds
(2R,3S)-3-Phenylisoserine hydrochloride: A related compound with similar structural features but different stereochemistry.
tert-Butyl-(2S,3S)-3-amino-2-hydroxy-3-phenylpropanoate: Another derivative with a tert-butyl protecting group.
Uniqueness
(2S,3S)-methyl 3-amino-2-hydroxy-3-phenylpropanoate is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. Its methyl ester group also differentiates it from other similar compounds, potentially affecting its solubility and reactivity.
属性
分子式 |
C10H13NO3 |
|---|---|
分子量 |
195.21 g/mol |
IUPAC 名称 |
methyl (2S,3S)-3-amino-2-hydroxy-3-phenylpropanoate |
InChI |
InChI=1S/C10H13NO3/c1-14-10(13)9(12)8(11)7-5-3-2-4-6-7/h2-6,8-9,12H,11H2,1H3/t8-,9-/m0/s1 |
InChI 键 |
WZPZWAQKLOPJEL-IUCAKERBSA-N |
手性 SMILES |
COC(=O)[C@H]([C@H](C1=CC=CC=C1)N)O |
规范 SMILES |
COC(=O)C(C(C1=CC=CC=C1)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{3-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-ureidomethyl}-benzoic acid](/img/structure/B12441023.png)
![N-[4-(Aminomethyl)phenyl]-3-methylbutanamide](/img/structure/B12441035.png)
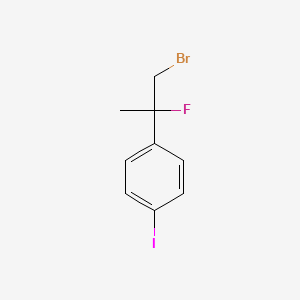
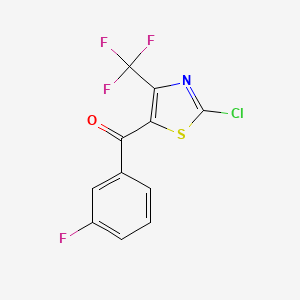
![{3,4,5-trihydroxy-6-[(4-hydroxy-3-{[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy}-2,5-bis(hydroxymethyl)oxolan-2-yl)oxy]oxan-2-yl}methyl 4-hydroxybenzoate](/img/structure/B12441062.png)
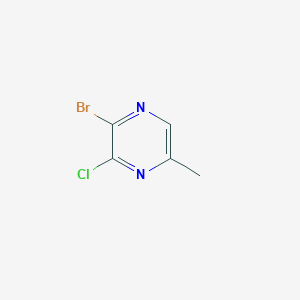
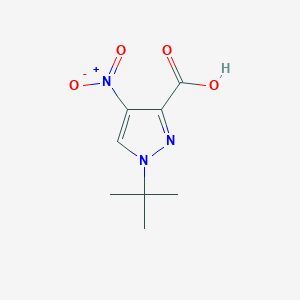
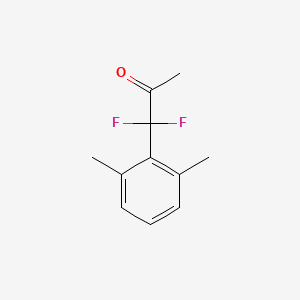
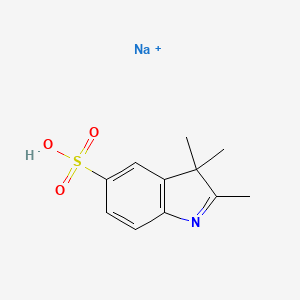
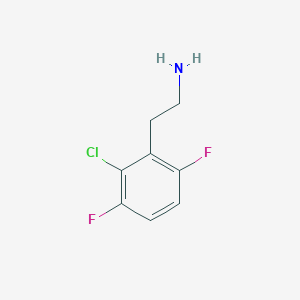
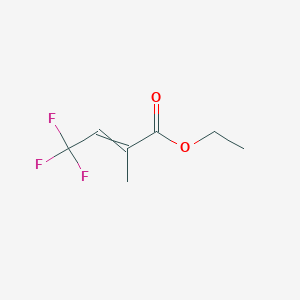
![[2-(2,4,5-Trifluorophenyl)ethyl]hydrazine](/img/structure/B12441105.png)
![(2E)-3-[3-(Dihydroxyboranyl)phenyl]prop-2-enoic acid](/img/structure/B12441112.png)
